2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Description
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol (CAS: 258350-62-8) is a heterocyclic compound featuring a fused triazole-quinazoline core with a methyl group at position 2 and a thiol (-SH) group at position 3. Its molecular formula is C₁₀H₈N₄S, with a molecular weight of 216.26 g/mol .
Properties
IUPAC Name |
2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMWNARIQBYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Key Observations:
-
The thiol group enables nucleophilic attack on electrophilic centers, such as chlorides derived from quinazoline precursors .
-
[5+1] cyclization with carbon disulfide generates thiolate intermediates, which can undergo further alkylation .
Reactivity and Functional Group Transformations
The compound exhibits reactivity driven by its thiol group and heterocyclic framework:
Table 2: Functional Group Transformations
Mechanistic Insights:
-
Thionation converts the thiol (-SH) to a thione (=S) group via sulfurization .
-
Alkylation introduces lipophilic substituents, potentially enhancing biological activity .
Biological Activity Correlation
The compound’s reactivity influences its biological interactions:
Table 3: Biological Activity
Key Findings:
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Cytotoxicity is attributed to apoptosis induction and interference with cellular signaling pathways .
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Antimicrobial activity may arise from thiol-mediated interactions with enzymes or receptors .
Structural and Analytical Characterization
Spectroscopic data confirms the compound’s identity and reactivity:
Table 4: Spectroscopic Data
| Technique | Key Features | Reference |
|---|---|---|
| IR | Peaks at 1721 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N) | |
| LC-MS | [M+H]⁺ at 379 m/z |
Comparison with Analogous Compounds
Derivatives with structural modifications show varied reactivity and activity:
Table 5: Structural Analogues
| Compound | Modification | Key Property | Reference |
|---|---|---|---|
| 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]phenylacetamide | Bromo substitution | Enhanced lipophilicity | |
| 3-(Trifluoromethyl)phenylacetamides | Trifluoromethyl group | Increased antimicrobial potency | |
| 8-Methoxy-triazoloquinazoline derivatives | Methoxy group | Improved solubility |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol exhibits cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and interference with cellular signaling pathways, making it a promising candidate for anticancer drug development.
Antimicrobial Properties
The compound also shows significant antibacterial and antifungal properties. Studies have evaluated its antimicrobial activity against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. For instance, derivatives of this compound have demonstrated substantial activity against C. albicans, indicating potential for therapeutic applications in treating fungal infections .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions where the thiol group participates in nucleophilic substitution reactions with activated electrophiles derived from quinazoline precursors. This synthetic versatility allows for the generation of various derivatives that can be tailored for specific biological activities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | Methyl group at position 1 | Anticancer activity similar to 2-methyl variant |
| [1,3]Thiazolo[3,2-a]quinazolin-6-thione | Thiazole ring instead of triazole | Antimicrobial properties |
| [1,2]Benzothiazolo[3',2':6][1,3]thiazoles | Benzothiazole fused system | Antifungal activity |
| [1H]-Imidazo[4,5-b]pyridine derivatives | Imidazole ring fused with pyridine | Neuroprotective effects |
This table highlights the unique structural features of compounds related to this compound and their corresponding biological activities.
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound in various applications:
- Anticancer Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis induction compared to control groups. The underlying mechanisms were explored through gene expression analysis and signaling pathway assessments.
- Antimicrobial Efficacy : A series of synthesized derivatives were tested against fungal strains such as Candida albicans and bacterial strains like Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited inhibition rates significantly higher than commercial antifungal agents like chlorothalonil.
Mechanism of Action
The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with molecular targets such as enzymes and DNA. It potently intercalates DNA, which can inhibit the replication of cancer cells . The compound also binds to various enzymes, affecting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol and related compounds:
Key Observations:
Core Heterocycle Variations :
- Replacement of the triazole ring with tetrazole (e.g., tetrazolo[1,5-c]quinazoline-5-thione) alters electronic properties and bioactivity. Tetrazolo derivatives exhibit antifungal activity due to sulfur incorporation .
- The triazolo core in the target compound may favor interactions with biological targets through hydrogen bonding or π-π stacking .
Functional Group Impact: Thiol (-SH) vs. Thione (=S): Thiol groups are more nucleophilic, enabling disulfide bond formation or metal chelation, whereas thione derivatives are stabilized via resonance . Methyl and Aromatic Substituents: Methyl groups enhance lipophilicity, while bulky substituents (e.g., quinolinyloxy methyl) may sterically hinder receptor binding .
Biological Activity
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound characterized by a unique fused triazole and quinazoline structure. Its molecular formula is C₁₀H₈N₄S, and it features a thiol functional group at the 5-position of the quinazoline moiety. The presence of a methyl group at the 2-position of the triazole ring enhances its lipophilicity, potentially influencing its pharmacological activity. This article explores the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antifungal properties.
Chemical Structure and Properties
The compound's structure contributes significantly to its biological activity. The thiol group can participate in nucleophilic substitution reactions and form disulfides under oxidative conditions. Additionally, the triazole ring can engage in various reactions such as cycloadditions and coordination with metal ions. These properties allow for enhanced interaction with biological targets through hydrogen bonding and dipole-dipole interactions.
| Property | Value |
|---|---|
| Molecular Weight | 216.26 g/mol |
| Molecular Formula | C₁₀H₈N₄S |
| SMILES Representation | Cc1nc2c3ccccc3nc(n2n1)S |
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
The mechanism of action involves inducing apoptosis and interfering with cellular signaling pathways. For instance, studies indicate that derivatives of this compound can lead to cell cycle arrest and apoptosis in cancer cells by modulating key regulatory proteins involved in these processes .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Its structural features allow it to interact effectively with bacterial enzymes and fungal cell membranes. Some studies have reported promising results against various strains of bacteria and fungi, suggesting potential therapeutic applications in treating infections .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of triazoloquinazolines revealed that derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM against MCF-7 cells. The research highlighted the importance of the thiol group in enhancing cytotoxicity through reactive oxygen species (ROS) generation .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, compounds similar to this compound were tested against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antibacterial and antifungal activities .
The biological activities of this compound are primarily attributed to its ability to form complexes with various biomolecules. The thiol functionality enhances reactivity towards electrophiles and allows for significant interactions with enzymes and receptors within biological systems. This interaction is crucial for understanding its therapeutic potential.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, and how is its structural integrity confirmed?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting hydrazine derivatives with thiocarbonyl reagents under acidic or basic conditions. For example, describes a method where 2-hydrazinobenzoic acid reacts with diphenylN-cyanodithioimidocarbonate in ethanol with triethylamine, followed by acidification and recrystallization . Structural confirmation relies on:
- LC-MS for molecular ion verification (e.g., m/z 345.36 for analogous compounds) .
- Multinuclear NMR (¹H and ¹³C) to resolve tautomeric ambiguities, particularly for the thiol (-SH) group, which may exhibit dynamic exchange in solution .
- X-ray crystallography to confirm planarity of the triazoloquinazoline core and substituent orientations (e.g., dihedral angles of ~59° for aryl groups) .
Basic: What are the primary challenges in optimizing reaction yields for this compound, and how can they be mitigated?
Answer:
Low yields often arise from:
- Competitive side reactions (e.g., oxidation of thiol intermediates to disulfides). highlights the use of inert atmospheres and antioxidants like ascorbic acid to suppress oxidation .
- Incomplete cyclization due to steric hindrance from the methyl group. Heating under reflux with catalytic HCl (as in ) can improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid recrystallization .
Advanced: How does the thiol (-SH) group at position 5 influence the compound’s reactivity and biological activity?
Answer:
The thiol group:
- Enhances nucleophilicity , enabling alkylation or acylation to form derivatives like methylsulfanyl or trifluoroacetamide analogs ( ) .
- Modulates biological activity : In , potassium salts of thiol-containing analogs showed potent antibacterial activity against methicillin-resistant S. aureus (MIC <1 µg/mL) .
- Affords redox sensitivity , necessitating stability studies under physiological conditions. For example, thiol-disulfide equilibria may impact pharmacokinetics in adenosine receptor antagonism ( ) .
Advanced: What spectroscopic or computational methods resolve tautomerism in the triazoloquinazoline core?
Answer:
Tautomerism between thiol (C=S) and thione (C-SH) forms is resolved via:
- Variable-temperature NMR : Slow exchange regimes at low temperatures (~−40°C) split signals for tautomers .
- IR spectroscopy : Distinct S-H stretches (~2550 cm⁻¹) vs. C=S (~1250 cm⁻¹) .
- DFT calculations : Energy minimization predicts the thione tautomer as more stable by ~3 kcal/mol in gas-phase models ( ) .
Advanced: How do structural modifications at the 2-methyl position affect adenosine receptor binding affinity?
Answer:
The 2-methyl group:
- Steric effects : Bulky substituents reduce A₂A receptor affinity, as seen in , where SCH58261 (2-furyl analog) showed higher selectivity than methyl derivatives .
- Hydrophobic interactions : Methyl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neuroactive compounds ( ) .
- SAR studies : Replacement with ethyl or cyclopentyl groups (as in ) reduced potency by >50%, indicating strict steric constraints .
Advanced: What contradictions exist in reported biological data, and how can they be reconciled?
Answer:
Discrepancies include:
- Antimicrobial vs. Antiviral Activity : While reports anti-HIV activity for triazoloquinazoline derivatives, notes limited efficacy in plant-pathogen models. This may reflect species-specific target interactions .
- Receptor Selectivity : SCH58261 in is A₂A-selective, but similar analogs in show off-target A₃ binding. Docking studies suggest the methyl group alters hydrogen-bonding networks in the receptor’s orthosteric site .
Methodological: What protocols are recommended for purity analysis and impurity profiling?
Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 30→70% over 20 min) to separate methylsulfanyl byproducts ( ) .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 72.3%, N: 16.9% for C₁₃H₁₀N₅S) .
- Mass Spectrometry Imaging (MSI) : Detects trace oxidation products (e.g., disulfides) in solid-state samples .
Methodological: How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Answer:
- CYP450 metabolism prediction : Tools like Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., methylthio groups prone to oxidative cleavage) .
- Molecular dynamics simulations : Reveal solvent-accessible surfaces for glucuronidation (e.g., thiol group in aqueous environments) .
- QSAR models : Correlate logD values (>2.5) with prolonged half-lives in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
